molecular formula C10H16N2O2 B154964 1,8-Diisocyanatooctane CAS No. 10124-86-4

1,8-Diisocyanatooctane

Cat. No.: B154964
CAS No.: 10124-86-4
M. Wt: 196.25 g/mol
InChI Key: QUPKOUOXSNGVLB-UHFFFAOYSA-N
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Description

1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula OCN(CH₂)₈NCO. It is a diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an octane chain. This compound is primarily used in the production of polyurethanes and other polymers due to its ability to react with compounds containing active hydrogen atoms, such as alcohols and amines .

Mechanism of Action

Target of Action

1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate , is primarily used as a cross-linker in the fabrication of polyurethane . Its primary targets are the components of polyurethane that it helps to cross-link, thereby enhancing the material’s properties.

Pharmacokinetics

For example, it has a boiling point of 156°C at 15 mmHg and a density of 1.007 g/mL at 25°C .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. For instance, the reaction rate between this compound and polyols can be accelerated at higher temperatures. Additionally, isocyanates can react with water to form amines and carbon dioxide, so the reaction must be carried out in a dry environment to prevent unwanted side reactions .

Disclaimer: This information is based on the current understanding and usage of this compound in industrial processes. It is always recommended to handle such compounds with appropriate safety measures due to their potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diisocyanatooctane can be synthesized through the phosgenation of 1,8-diaminooctane. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of phosgene and 1,8-diaminooctane under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or chlorobenzene, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1,8-Diisocyanatooctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Diisocyanatooctane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diisocyanatooctane is unique due to its eight-carbon chain, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it suitable for a wide range of applications, including flexible foams, rigid foams, and elastomers .

Properties

IUPAC Name

1,8-diisocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKOUOXSNGVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369847
Record name 1,8-Diisocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10124-86-4
Record name Octamethylene diisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10124-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diisocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diisocyanatooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?

A: this compound acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:

    Q2: What analytical techniques were employed to confirm the successful incorporation of this compound and formation of the IPN?

    A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of this compound:

    • FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the this compound successfully reacted with the PLL and incorporated it into the material. []
    • SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by this compound, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []

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